molecular formula C21H21N5O3 B4340533 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4340533
M. Wt: 391.4 g/mol
InChI Key: LOZRUVVSUNNKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a triazole ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves multiple steps, including the formation of the triazole and isoxazole rings. The reaction conditions typically require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. For example, the triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14-7-9-15(10-8-14)12-26-13-22-21(24-26)23-20(27)19-11-17(25-29-19)16-5-3-4-6-18(16)28-2/h3-10,13,19H,11-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZRUVVSUNNKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3CC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.